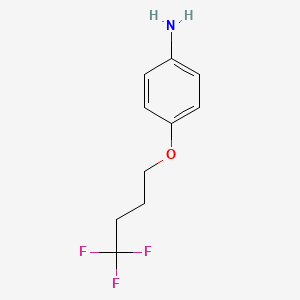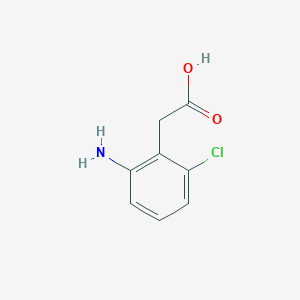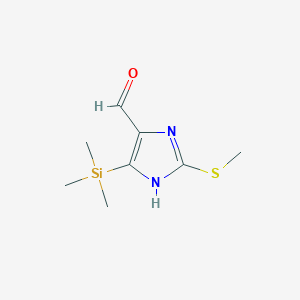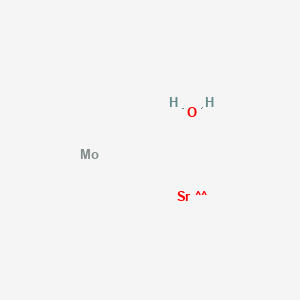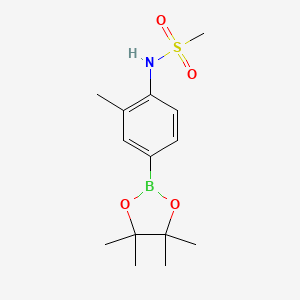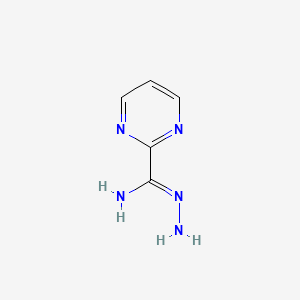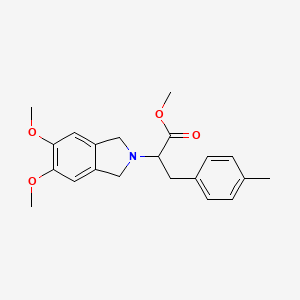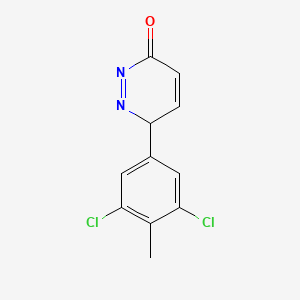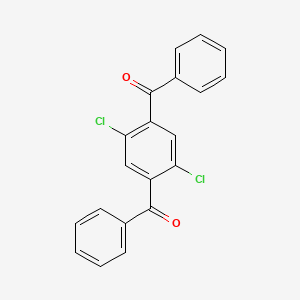
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is a chemical compound with the molecular formula C20H12Cl2O2 and a molecular weight of 355.21 g/mol . It is characterized by the presence of two chlorine atoms and two phenylmethanone groups attached to a 1,4-phenylene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) typically involves the reaction of 2,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst . The reaction conditions often include the use of anhydrous aluminum chloride (AlCl3) as a catalyst and a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
化学反応の分析
Types of Reactions
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethanol)
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethane)
Uniqueness
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of two phenylmethanone groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C20H12Cl2O2 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
(4-benzoyl-2,5-dichlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H |
InChIキー |
GCOKWFSUHBLOBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)C(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
